5-Methyl-2-hepten-4-one (CAS: 81925-81-7), commonly known as filbertone, is an alpha,beta-unsaturated aliphatic ketone widely recognized as the principal character-impact compound of hazelnuts. In industrial and analytical procurement, it serves a dual role: as a high-value, low-threshold ingredient in flavor and fragrance (F&F) formulations, and as a highly specific analytical biomarker for food authenticity testing [1]. Exhibiting a boiling point of approximately 170 °C and a density of 0.845 g/mL at 25 °C, this volatile enone is effective at trace concentrations, often dosed around 0.1 to 5.0 ppm in finished products . Its procurement value is heavily tied to its stereochemistry, as the commercial utility of its enantiomeric and geometric isomers varies significantly based on the target application, ranging from gourmand fragrance profiles to rigorous chiral chromatography standards [1].
Generic substitution of 5-methyl-2-hepten-4-one with broader enone classes (such as 2-heptanone or 6-methyl-5-hepten-2-one) fails fundamentally due to strict structure-odor relationships; even minor structural deviations, such as polymethylation, completely abolish the signature roasted hazelnut character in favor of eucalyptus or menthol notes [1]. In analytical workflows, substituting pure synthetic filbertone with crude hazelnut extracts is unviable for standardization. Natural extracts exhibit highly variable enantiomeric ratios depending on geographic origin and thermal processing history, and they introduce complex lipid matrices that interfere with precise calibration[2]. Furthermore, standard fatty acid and sterol profiling cannot distinguish between hazelnut oil and olive oil due to their nearly identical lipid profiles, making the procurement of pure filbertone an absolute requirement as an orthogonal, non-lipid biomarker for detecting fraudulent oil adulteration [3].
The sensory impact of 5-methyl-2-hepten-4-one is highly dependent on its stereochemistry. Olfactory assessments demonstrate that the (+)-(5S)-(E) enantiomer possesses an odor threshold 10-fold lower than its (R)-(E) counterpart, and 3-fold lower than the (+)-(S)-(Z) geometric isomer[1].
| Evidence Dimension | Odor perception threshold |
| Target Compound Data | (S)-(E)-5-methyl-2-hepten-4-one (baseline threshold, highly potent) |
| Comparator Or Baseline | (R)-(E)-enantiomer (10x higher threshold) |
| Quantified Difference | 10-fold lower threshold for the (S)-enantiomer |
| Conditions | Olfactory threshold evaluation in aqueous/sucrose solutions |
Procuring the enantioenriched (S)-isomer allows flavorists to achieve the target roasted nut profile at significantly lower dosing concentrations, optimizing formulation costs.
Traditional authentication of premium olive oil relies on fatty acid and sterol profiling, which fails to detect hazelnut oil due to nearly identical lipid matrices. Utilizing 5-methyl-2-hepten-4-one as a specific volatile biomarker enables the detection of hazelnut oil adulteration in olive oil at levels as low as 5% [1].
| Evidence Dimension | Minimum detectable adulteration level |
| Target Compound Data | 5% adulteration detection using filbertone chiral GC-MS profiling |
| Comparator Or Baseline | Standard fatty acid/sterol profiling (fails to detect adulteration due to profile overlap) |
| Quantified Difference | Enables 5% detection vs. complete analytical failure of lipid markers |
| Conditions | Simultaneous distillation-solvent extraction followed by chiral GC-MS |
Analytical laboratories must procure this compound as a reference standard to reliably execute food fraud testing protocols that standard lipid assays cannot perform.
The concentration of 5-methyl-2-hepten-4-one is a direct quantitative indicator of thermal processing in nut products. In standardized model experiments, heating raw hazelnuts at 180 °C for 15 minutes increased the filbertone content up to 1000-fold, rising from less than 10 µg/kg in unroasted oil to 315 µg/kg in roasted oil[1].
| Evidence Dimension | Analyte concentration post-thermal processing |
| Target Compound Data | 315 µg/kg (after 15 min at 180 °C) |
| Comparator Or Baseline | <10 µg/kg (unroasted/raw baseline) |
| Quantified Difference | ~1000-fold concentration increase |
| Conditions | Model roasting experiment at 180 °C for 15 minutes |
Quality assurance programs procure this standard to calibrate GC-MS instruments for precise, quantitative monitoring of roasting efficiency and batch-to-batch flavor consistency.
Attempts to substitute 5-methyl-2-hepten-4-one with structurally related achiral enones result in complete loss of the target organoleptic properties. Sensory analysis demonstrates that simple polymethylation of the filbertone backbone shifts the odor profile entirely away from the signature hazelnut aroma, yielding eucalyptus, menthol, or camphor notes instead [1].
| Evidence Dimension | Organoleptic profile retention |
| Target Compound Data | 5-methyl-2-hepten-4-one (authentic roasted hazelnut aroma) |
| Comparator Or Baseline | Polymethylated achiral analogues (eucalyptus/menthol aroma) |
| Quantified Difference | Complete qualitative shift in olfactory receptor response |
| Conditions | Sensory evaluation of synthetic enone analogues |
Formulators cannot use cheaper or more common enone derivatives as drop-in replacements; the exact molecular structure of filbertone is strictly required for nut flavor profiles.
Due to its unique presence in hazelnut oil and absence in olive oil, 5-methyl-2-hepten-4-one is procured by food safety laboratories as a critical reference standard. It is used in chiral GC-MS workflows to detect fraudulent blending of premium olive oils with cheaper hazelnut oils down to 5% thresholds, overcoming the limitations of traditional sterol profiling [1].
The compound is utilized as a character-impact ingredient in commercial flavor systems, particularly for artificial hazelnut, cocoa, coffee, and praline profiles. Procuring the enantioenriched (S)-isomer allows flavorists to leverage its extremely low odor threshold, achieving authentic roasted notes at trace dosing levels (0.1 to 5 ppm) without introducing solvent or matrix off-notes [2].
Industrial food processors use 5-methyl-2-hepten-4-one as a quantitative marker to monitor roasting operations. Because its concentration increases up to 1000-fold during thermal treatment, QA/QC departments measure its levels to benchmark roasting efficiency, ensure batch-to-batch consistency, and validate the thermal history of nut-based pastes and extracts [1].
Flammable;Irritant